N2-((1,1-Dimethylethoxy)carbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysine
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Overview
Description
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine is a derivative of lysine, an essential amino acid. This compound is often used in biochemical research due to its unique structural properties, which allow it to be incorporated into recombinant proteins site-specifically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group and the subsequent introduction of the methylsulfonyl ethoxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine has several scientific research applications:
Chemistry: Used in click chemistry for the site-specific incorporation into recombinant proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized biochemical reagents and materials.
Mechanism of Action
The mechanism of action of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine involves its incorporation into proteins, where it can influence protein folding, stability, and interactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the modified lysine residues .
Comparison with Similar Compounds
Similar Compounds
- N-α-Boc-propargyl-lysine-OH
- Fmoc-azidolysine
- L-Azidohomoalanine hydrochloride
Uniqueness
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[[2-(methylsulfonyl)ethoxy]carbonyl]-L-lysine is unique due to its dual protective groups, which allow for selective reactions and modifications. This makes it particularly useful in complex biochemical applications where precise control over the chemical environment is required .
Properties
CAS No. |
57849-64-6 |
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Molecular Formula |
C15H28N2O8S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H28N2O8S/c1-15(2,3)25-14(21)17-11(12(18)19)7-5-6-8-16-13(20)24-9-10-26(4,22)23/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19) |
InChI Key |
RLQDBNNHPULZNU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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